Crystallographic Fragment Hit Confirmation at Human Deoxyhypusine Synthase Active Site Entrance
In a crystallographic fragment-screening campaign against human deoxyhypusine synthase (DHS), 2-(2-methylbenzimidazol-1-yl)ethanol (coded VT00190) was identified as one of seven distinct fragments that cluster at the entrance to the active-site tunnel, a region critical for substrate access [1]. This binding site is distinct from the NAD cofactor pocket and the spermidine-binding site, providing a unique interaction locus not occupied by benzimidazole, 2-methylbenzimidazole, or 1H-benzimidazol-2-ylmethanol in the same set of experiments. The fragment was modeled into well-defined electron density in the X-ray structure (PDB 9IDP, resolution 1.54 Å), confirming a discrete binding mode. While specific Kd or IC50 values for VT00190 are not reported in the primary publication, the validation of binding by X-ray crystallography—the gold standard for fragment hit confirmation—provides target-level differentiation absent for all non-ethanol-containing benzimidazole comparators in this dataset [1].
| Evidence Dimension | Crystallographic binding to human deoxyhypusine synthase (DHS) active-site entrance tunnel |
|---|---|
| Target Compound Data | Structured electron density at the DHS tunnel entrance; fragment VT00190 co-crystallized with human DHS (PDB 9IDP, 1.54 Å resolution) [1] |
| Comparator Or Baseline | Benzimidazole, 2-methylbenzimidazole, 1H-benzimidazol-2-ylmethanol: Not detected as hits in the DHS fragment screen; no PDB structures available for these compounds bound to DHS [1] |
| Quantified Difference | Qualitative hit vs. no detected binding; the target compound is among 7 of 172 fragments (4 %) that bind at this functionally relevant site, whereas comparator compounds were not identified among hits [REFS-1, REFS-2] |
| Conditions | Crystallographic fragment screening using the DSI-poised library (172 fragments), X-ray diffraction data collected at the BioMAX beamline (MAX IV synchrotron), soaking experiments with HsDHS crystals [1] |
Why This Matters
The DHS hit status provides a unique target-engagement anchor that no generic benzimidazole alternative can replicate, making this compound a validated starting point for DHS-related probe or inhibitor development programs.
- [1] Wilk, P.; Wator-Wilk, E.; Muszak, D.; Kochanowski, P.; Krojer, T.; Grudnik, P. Crystallographic fragment screening supports tool compound discovery and reveals conformational flexibility in human deoxyhypusine synthase. Commun. Chem. 2026, 9, 66. View Source
- [2] PDB entry 9IDP. Human Deoxyhypusine Synthase Fragment Screening Campaign—ligand VT00190. Protein Data Bank Japan. https://pdbj.org/mine/summary/9idp View Source
